Product packaging for 2-Thienylzinc bromide(Cat. No.:)

2-Thienylzinc bromide

Cat. No.: B8775649
M. Wt: 228.4 g/mol
InChI Key: KRDONBTWAGIZME-UHFFFAOYSA-M
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Description

Significance of Organozinc Reagents in Modern Synthetic Chemistry

Organozinc reagents occupy a crucial position in the toolkit of modern synthetic chemistry. First prepared by Edward Frankland in 1848, these organometallic compounds are renowned for their role in the formation of new carbon-carbon bonds. wikipedia.orgsigmaaldrich.com Unlike their more reactive counterparts, such as Grignard and organolithium reagents, organozinc compounds exhibit a more moderate reactivity. wikipedia.orgfishersci.ca This characteristic is not a limitation but a significant advantage, as it imparts a high degree of functional group tolerance. fishersci.caresearchgate.net Organozinc reagents are compatible with a wide array of sensitive functional groups, including esters, ketones, nitriles, and amides, which would be attacked by more aggressive organometallics. wikipedia.orgsigmaaldrich.comresearchgate.net

This chemoselectivity makes organozinc compounds ideal for the synthesis of complex, highly functionalized molecules. researchgate.net Their utility is highlighted in several cornerstone reactions of organic chemistry, most notably the palladium-catalyzed Negishi cross-coupling, a powerful method for C-C bond formation. sigmaaldrich.comnumberanalytics.comrsc.org Other significant applications include the Reformatsky reaction, which forms β-hydroxyesters, and the Simmons-Smith reaction for cyclopropanation. wikipedia.org

The development of highly active zinc, often referred to as Rieke Zinc, was a pivotal advancement. sigmaaldrich.com This innovation enabled the direct preparation of organozinc halides from a wider range of organic halides, including those that were previously unreactive, further broadening the scope and applicability of these indispensable reagents. sigmaaldrich.com

Role of 2-Thienylzinc Bromide as a Versatile Synthetic Intermediate

This compound, a member of the heteroaryl organozinc halide family, exemplifies the utility of these reagents. It serves as a key nucleophilic building block for introducing the thiophene (B33073) moiety, a sulfur-containing heterocycle prevalent in many advanced materials and biologically active compounds. Its stability as a solution in solvents like tetrahydrofuran (B95107) (THF) and its predictable reactivity make it a reliable intermediate in multi-step syntheses. sigmaaldrich.comsigmaaldrich.com

The versatility of this compound is demonstrated by its application in a variety of synthetic transformations. It is a go-to reagent in Negishi cross-coupling reactions to form C-C bonds with aryl, heteroaryl, and vinyl halides. rsc.orgarkat-usa.org This reactivity is critical for the construction of complex molecular frameworks from simpler precursors.

Detailed research findings underscore its importance in several key areas:

Pharmaceutical Synthesis : The reagent is an intermediate in the preparation of isoquinoline-derived inhibitors of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a target in cancer therapy. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Materials Science : this compound is a substrate for synthesizing conjugated polymers, such as naphthacenodithiophene derivatives. sigmaaldrich.comsigmaaldrich.com These thiophene-based polymers are essential components in organic electronics, including transistors and solar cell devices. sigmaaldrich.comsigmaaldrich.com

Fine Chemicals : It serves as a starting material for creating heteroaryl sulfonamides through reactions with electrophiles like 2,4,6-trichlorophenyl chlorosulfate (B8482658). sigmaaldrich.comsigmaaldrich.comacs.org In a specific documented reaction, this compound reacts with this chlorosulfate to form thiophene-2-sulfonyl chloride in situ, which can then be converted to the corresponding sulfonamide. acs.org

A notable example of its efficiency was demonstrated in a palladium-catalyzed Negishi cross-coupling with 1-iodo-4-nitrobenzene (B147127), which produced 2-(4-nitrophenyl)thiophene (B186905) with a very high catalyst turnover number, highlighting its practical utility in efficient synthesis. arkat-usa.org The preparation of this compound itself is typically achieved through the direct oxidative addition of zinc metal into the carbon-bromine bond of 2-bromothiophene. researchgate.netmdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 45438-80-0 sigmaaldrich.com
Molecular Formula C₄H₃BrSZn sigmaaldrich.com
Molecular Weight 228.43 g/mol sigmaaldrich.com
Appearance Typically supplied as a 0.5 M solution in Tetrahydrofuran (THF) sigmaaldrich.com
Density ~0.973 g/mL at 25 °C (for 0.5 M solution in THF) sigmaaldrich.com
SMILES Br[Zn]c1cccs1 sigmaaldrich.com
InChI Key KBBMRTYVFOYNIW-UHFFFAOYSA-M sigmaaldrich.com

Table 2: Selected Applications of this compound in Organic Synthesis

Application AreaReaction TypeReactant(s)Product TypeSource(s)
Pharmaceuticals Intermediate Synthesis-Isoquinoline derived AICARFT inhibitors sigmaaldrich.comsigmaaldrich.com
Materials Science PolymerizationAryl dihalidesNaphthacenodithiophene polymers sigmaaldrich.comsigmaaldrich.com
Fine Chemicals Sulfonylation2,4,6-Trichlorophenyl chlorosulfateHeteroaryl sulfonamides sigmaaldrich.comacs.org
Cross-Coupling Negishi Coupling1-Iodo-4-nitrobenzene2-(4-Nitrophenyl)thiophene arkat-usa.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrSZn B8775649 2-Thienylzinc bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3BrSZn

Molecular Weight

228.4 g/mol

IUPAC Name

zinc;2H-thiophen-2-ide;bromide

InChI

InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

KRDONBTWAGIZME-UHFFFAOYSA-M

Canonical SMILES

C1=CS[C-]=C1.[Zn+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for 2 Thienylzinc Bromide

Direct Metal Insertion and Halogen-Zinc Exchange Protocols

The direct reaction of an organic halide with zinc metal is a common method for generating organozinc reagents. This process, known as oxidative addition, involves the insertion of a zinc atom into the carbon-halogen bond. For aryl halides like 2-bromothiophene, this reaction typically requires activated zinc to proceed efficiently.

Utilization of Activated Zinc (Rieke Zinc) in THF

A highly reactive form of zinc, known as Rieke zinc, is particularly effective for the synthesis of organozinc halides from less reactive aryl bromides. researchgate.netriekemetals.com This activated metal is prepared by the reduction of a zinc salt, such as zinc chloride, with a potent reducing agent like lithium naphthalenide in an anhydrous solvent, typically tetrahydrofuran (B95107) (THF). researchgate.netrsc.org The resulting finely divided, black zinc powder possesses a high surface area and enhanced reactivity compared to commercially available zinc dust. researchgate.net

The synthesis of 2-thienylzinc bromide using Rieke zinc begins with the preparation of the activated metal itself. Anhydrous zinc chloride is reduced by a solution of lithium naphthalenide in THF. rsc.org Once the black suspension of Rieke zinc is formed, the precursor, 2-bromothiophene, is introduced. The reaction mixture is typically stirred in THF, allowing the oxidative addition to occur, which yields the desired this compound solution. riekemetals.comresearchgate.net The high reactivity of Rieke zinc facilitates the insertion into the carbon-bromine bond of the thiophene (B33073) ring. riekemetals.com

Table 1: Typical Reagents for Rieke Zinc Preparation

Reagent Role Typical Solvent
Zinc Chloride (ZnCl₂) Zinc source Tetrahydrofuran (THF)
Lithium (Li) Reducing agent Tetrahydrofuran (THF)

The synthesis of organozinc reagents is highly sensitive to air and moisture. riekemetals.com Consequently, all procedures must be conducted under a dry, inert atmosphere, such as argon or high-purity nitrogen. riekemetals.comncl.res.in All glassware should be thoroughly dried, for instance, in an oven overnight at 125°C, and assembled while hot, then purged with the inert gas. riekemetals.com The use of air-free techniques, such as Schlenk lines and cannula transfers, is essential to prevent the degradation of the reagents and products. riekemetals.com

The reaction of aryl bromides with Rieke zinc generally requires more forcing conditions than for alkyl halides. riekemetals.comriekemetals.com Typically, an excess of Rieke zinc (2-3 equivalents) is used, and the reaction mixture is refluxed in THF for several hours (e.g., 2-3 hours) to ensure complete conversion. riekemetals.comriekemetals.com

Table 2: General Reaction Parameters for Aryl Bromide Insertion with Rieke Zinc

Parameter Condition
Atmosphere Inert (Argon or Nitrogen)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Reflux
Reaction Time 2 - 3 hours

Electrochemical Synthesis Approaches for Thienylzinc Species

Electrochemical synthesis offers an alternative route to organozinc compounds, avoiding the need for highly reactive metals prepared by chemical reduction. This method utilizes an electric current to drive the formation of the desired product in an electrolytic cell. acs.orgorganic-chemistry.org

The electrochemical synthesis of arylzinc species can be efficiently achieved through the reduction of aryl halides in the presence of a nickel catalyst. rsc.org The process involves the electrochemical reduction of a Ni(II) complex to a highly reactive Ni(0) species at the cathode. This Ni(0) complex then reacts with the aryl halide (e.g., 2-bromothiophene) in an oxidative addition step. rsc.org A subsequent metal exchange (transmetalation) with zinc ions present in the solution regenerates the Ni(II) catalyst and forms the arylzinc halide. rsc.org This catalytic cycle allows for the continuous generation of the organozinc product. The zinc ions are typically introduced into the solution as a zinc salt, such as zinc bromide. acs.orgrsc.org

Cobalt-Catalyzed Preparations from Thienyl Bromides

Cobalt-catalyzed cross-coupling reactions provide an efficient and cost-effective alternative to traditional palladium- or nickel-catalyzed methods for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.net The use of cobalt salts, such as cobalt bromide (CoBr2), has been explored for the preparation of organozinc reagents. organic-chemistry.org

The catalytic cycle of cobalt-catalyzed cross-coupling reactions typically involves the in-situ formation of low-valent cobalt species, such as Co(I) or Co(0), which are the catalytically active species. sustech.edu.cn The reaction is initiated by the reduction of the Co(II) precatalyst, like CoBr2, by an organozinc reagent. sustech.edu.cn This low-valent cobalt species then undergoes oxidative addition with the aryl bromide (in this case, a thienyl bromide) to form an organocobalt intermediate. nih.gov Subsequent transmetalation with the organozinc reagent and reductive elimination yields the desired cross-coupled product and regenerates the active cobalt catalyst. sustech.edu.cn

A proposed mechanistic pathway involves the following steps:

Reduction of Co(II) to Co(I): The organozinc reagent reduces the Co(II) precatalyst to a more reactive Co(I) species.

Oxidative Addition: The Co(I) species reacts with the thienyl bromide via oxidative addition to form a Co(III) intermediate.

Transmetalation: A second molecule of the organozinc reagent undergoes transmetalation with the Co(III) intermediate.

Reductive Elimination: The resulting cobalt complex undergoes reductive elimination to form the C-C bond and regenerate a Co(I) species, thus completing the catalytic cycle. nih.gov

The formation of inactive cobalt species, such as Co(0) nanoparticles through disproportionation of Co(I), can be a competing pathway, particularly in solvents like THF, which can hinder the catalytic activity. nih.gov

Acetonitrile (B52724) has been identified as a more suitable solvent system that can stabilize the active Co(I) species and prevent its disproportionation. nih.gov The use of a bipyridine ligand in conjunction with acetonitrile has been shown to be effective in generating and maintaining the catalytically active Co(I) species, leading to a successful cross-coupling reaction. nih.govresearchgate.net

Parameter Condition Purpose Reference
Catalyst Cobalt Bromide (CoBr2)Precursor to the active low-valent cobalt species. organic-chemistry.org
Ligand BipyridineStabilizes the active Co(I) species and prevents catalyst deactivation. nih.govresearchgate.net
Solvent AcetonitrilePrevents the disproportionation of the Co(I) catalyst. nih.gov

Regioselective Synthesis of Substituted Thienylzinc Bromides

The regioselective synthesis of substituted thienylzinc bromides is essential for the construction of well-defined thiophene-containing molecules for various applications.

The direct insertion of zinc into carbon-halogen bonds is a fundamental method for preparing organozinc reagents. nih.gov In the case of dibrominated thiophenes, such as 2,5-dibromothiophene (B18171), the site-selective oxidative addition of zinc can be achieved to furnish mono-organozinc species.

The synthesis of 5-bromo-2-thienylzinc bromide can be accomplished through the selective reaction of 2,5-dibromothiophene with activated zinc. rsc.org The difference in reactivity between the two bromine atoms on the thiophene ring allows for a controlled insertion of zinc at one position while leaving the other bromine atom intact. This regioselectivity is crucial for subsequent cross-coupling reactions where the remaining bromine can be further functionalized.

The use of nickel catalysts in the electrochemical reduction of 3-alkyl-2,5-dibromothiophenes in the presence of zinc salts has been shown to selectively form 5-(bromozincio)-2-bromo-3-alkylthiophenes. rsc.org This method provides a route to regioregular polythiophenes upon subsequent polymerization. rsc.org

Starting Material Reagent Product Key Feature Reference
2,5-DibromothiopheneActivated Zinc5-Bromo-2-thienylzinc bromideSite-selective oxidative addition rsc.org
3-Alkyl-2,5-dibromothiopheneZinc salts (electrochemically with Ni catalyst)5-(Bromozincio)-2-bromo-3-alkylthiopheneRegioselective formation of the organozinc reagent rsc.org

The preparation of organozinc reagents bearing sensitive functional groups, such as aldehydes or ketones, requires the use of protecting groups to prevent undesired side reactions. organicreactions.org Acetals are commonly employed as protecting groups for carbonyl functionalities due to their stability under the basic and nucleophilic conditions often used in organometallic chemistry. libretexts.orglibretexts.orgchemistrysteps.com

To synthesize a derivative like 5-(1,3-dioxolan-2-yl)-2-thienylzinc bromide, a precursor such as 2-bromo-5-(1,3-dioxolan-2-yl)thiophene would be required. The 1,3-dioxolane (B20135) group serves as a protected form of a formyl group. The synthesis would involve the following general steps:

Protection of the Carbonyl Group: The aldehyde functionality on a suitable thiophene precursor is protected as a cyclic acetal, for example, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. youtube.com

Formation of the Organozinc Reagent: The resulting bromothiophene with the protected functional group is then reacted with activated zinc to form the corresponding thienylzinc bromide.

Deprotection: After the desired synthetic transformations using the organozinc reagent are complete, the protecting group can be removed by acid-catalyzed hydrolysis to regenerate the aldehyde functionality. youtube.com

This strategy allows for the incorporation of carbonyl groups into molecules via organozinc chemistry without the risk of the organometallic reagent reacting with the sensitive functional group. organicreactions.org

Considerations for Compound Stability in Synthetic Operations

This compound, like many organozinc reagents, is sensitive to air and moisture. chemdad.comchemicalbook.com Therefore, it is crucial to handle and store these compounds under an inert atmosphere, such as argon or nitrogen. chemicalbook.com

Key stability and handling considerations include:

Air and Moisture Sensitivity: Exposure to air and water will lead to the decomposition of the organozinc reagent. chemdad.com

Storage: Solutions of this compound are typically stored at low temperatures (2-8°C) to minimize degradation. sigmaaldrich.comsigmaaldrich.com

Reactivity: While generally less reactive than Grignard or organolithium reagents, this compound is still a reactive species and should be handled with appropriate care. organicreactions.org

The commercial availability of this compound as a solution in THF (tetrahydrofuran) simplifies its use in the laboratory, as it can be directly used from the supplier's container, which is often designed for easy handling under an inert atmosphere. sigmaaldrich.comsigmaaldrich.com

Air Sensitivity and Storage Conditions

This compound is an organozinc compound that exhibits significant sensitivity to the environment, a characteristic common to many organometallic reagents. acs.orgorgsyn.org Specifically, it is classified as air and moisture sensitive, necessitating careful handling and storage to maintain its chemical integrity and reactivity. chemdad.comchemicalbook.comchemicalbook.com Organozinc compounds, in general, are known for their high sensitivity to both oxygen and moisture, which can complicate their handling and storage. acs.org Due to the pyrophoric nature of some organozinc compounds, they are typically prepared and handled using air-free techniques. wikipedia.org

The primary degradation pathway involves reaction with water and oxygen. acs.orgchemdad.comchemicalbook.com To mitigate this, this compound must be stored under an inert atmosphere, such as argon, to prevent decomposition. orgsyn.orgthermofisher.com Commercial preparations are often supplied in resealable bottles under an argon atmosphere to ensure stability. chemicalbook.comthermofisher.com

Proper storage conditions are crucial for preserving the quality of the reagent. The recommended storage temperature is between 2°C and 8°C. chemdad.comchemicalbook.com It should be kept in a tightly sealed container in a location that is dry, cool, and well-ventilated. fishersci.com

Table 1: Storage and Handling Recommendations for this compound

ParameterRecommendationSource(s)
Atmosphere Store under an inert atmosphere (e.g., Argon). orgsyn.orgthermofisher.com
Temperature 2-8°C. chemdad.comchemicalbook.com
Container Keep containers tightly closed. fishersci.com
Location Store in a dry, cool, and well-ventilated place. fishersci.com
Sensitivity Air and moisture sensitive. chemdad.comchemicalbook.comchemicalbook.com

Incompatible Materials and Their Avoidance

To ensure the stability and safe handling of this compound, contact with several classes of materials must be strictly avoided. These incompatibilities are rooted in the chemical reactivity of the carbon-zinc bond and the Lewis acidic nature of the zinc center.

The most significant incompatibility is with protic solvents , particularly water . wikipedia.org this compound reacts with water, leading to the protonation of the thienyl group and decomposition of the reagent. chemdad.comchemicalbook.com Therefore, all handling and reactions should be conducted under anhydrous (dry) conditions.

Other materials to avoid include:

Strong Oxidizing Agents : These can react vigorously with the organozinc compound, leading to decomposition and potentially hazardous situations. fishersci.comtcichemicals.com

Strong Bases : As a Lewis acidic compound, this compound will react with strong bases. fishersci.comtcichemicals.com

Acids : Acids will readily decompose the organometallic reagent.

The following table summarizes the key materials that are incompatible with this compound and should be avoided during its storage and use.

Table 2: Incompatible Materials for this compound

Incompatible MaterialReason for IncompatibilitySource(s)
Water / MoistureReacts with and decomposes the compound. chemdad.comchemicalbook.comwikipedia.org
Strong Oxidizing AgentsCan cause vigorous, exothermic reactions and decomposition. fishersci.comtcichemicals.com
Strong BasesReacts with the Lewis acidic zinc center. fishersci.comtcichemicals.com
MetalsPotential for undesirable transmetalation or other reactions. tcichemicals.com

Reactivity and Reaction Pathways of 2 Thienylzinc Bromide

Fundamental Reaction Types

The fundamental reactivity of 2-thienylzinc bromide revolves around its role as a nucleophile, engaging in substitution reactions, and its potential to undergo oxidation and reduction, reflecting the general behavior of organometallic compounds.

Substitution Reactions

As a potent nucleophile, this compound readily participates in nucleophilic substitution reactions. In these reactions, the electron-rich thienyl group attacks an electron-deficient center (an electrophile), displacing a leaving group. This class of reactions is fundamental to the construction of more complex molecules.

The mechanism of these substitutions can be broadly categorized into two main types: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

SN1 Mechanism: This is a two-step process involving the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile.

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This "backside attack" results in an inversion of stereochemistry at the reaction center.

While these are general mechanisms, the involvement of an organometallic reagent like this compound often leads to more complex pathways, especially in the presence of transition metal catalysts, as seen in cross-coupling reactions.

Pathways for Oxidation and Reduction

Like other organometallic compounds, this compound is susceptible to oxidation and reduction.

Oxidation: Exposure of organozinc reagents to molecular oxygen can lead to the insertion of oxygen into the carbon-zinc bond, forming a zinc peroxide species. Subsequent workup can yield alcohols or phenols. While specific studies on the controlled oxidation of this compound are not extensively detailed, this general reactivity pattern for organozinc compounds suggests a potential pathway to 2-hydroxythiophene derivatives.

Reduction: The carbon-zinc bond in this compound can be cleaved by proton sources, such as water or acids, in a process called protonolysis. This reaction results in the formation of thiophene (B33073), effectively reducing the organometallic compound to its corresponding hydrocarbon. This is a common side reaction if moisture is not rigorously excluded from reaction mixtures.

Cross-Coupling Reactions

The most significant application of this compound is in transition metal-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds between different organic fragments.

Negishi Cross-Coupling

The Negishi cross-coupling is a powerful reaction that couples an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its broad substrate scope and high functional group tolerance. wikipedia.org For this compound, the Negishi coupling provides a direct method for the synthesis of 2-arylthiophenes and other substituted thiophene derivatives, which are important structural motifs in pharmaceuticals and materials science. researchgate.netsigmaaldrich.com

The general catalytic cycle for a palladium-catalyzed Negishi coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate. wikipedia.orguni-muenchen.de

Transmetalation: The organic group from the organozinc reagent (2-thienyl) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. mit.edu

Catalyst Systems and Ligand Effects (e.g., Palladium, Nickel, Cobalt Catalysis)

The choice of catalyst and ligands is crucial for the success of the Negishi coupling, influencing reaction rates, yields, and selectivity.

Palladium Catalysis: Palladium complexes are the most widely used catalysts for Negishi couplings due to their high efficiency and broad functional group tolerance. wikipedia.org The ligands coordinated to the palladium center play a critical role in stabilizing the catalyst and modulating its reactivity. Electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition and reductive elimination steps. nih.govacs.org

Nickel Catalysis: Nickel catalysts are a more cost-effective alternative to palladium and can exhibit unique reactivity. wikipedia.org Nickel-catalyzed Negishi couplings are effective for a range of substrates, including those where palladium catalysts may be less efficient. nih.govnih.gov However, nickel systems can be more sensitive to reaction conditions and may involve different oxidation states (e.g., Ni(I), Ni(III)) in their catalytic cycles. youtube.com

Cobalt Catalysis: Cobalt-based catalysts have emerged as a cheaper and more sustainable alternative for cross-coupling reactions. organic-chemistry.orgnih.gov Cobalt catalysts can effectively promote the coupling of organozinc reagents with various organic halides, often with high functional group tolerance. organic-chemistry.orguni-muenchen.de The mechanism is believed to involve organocobalt intermediates. organic-chemistry.org

The following table summarizes the general characteristics of these catalyst systems in Negishi coupling reactions.

Catalyst SystemKey FeaturesCommon LigandsSubstrate Scope
Palladium High efficiency, excellent functional group tolerance, widely applicable. wikipedia.orgPhosphines (e.g., PPh₃, XPhos, CPhos), N-Heterocyclic Carbenes (NHCs). nih.govnih.govAryl, heteroaryl, vinyl, and alkyl halides/triflates. wikipedia.org
Nickel Cost-effective, unique reactivity profiles, can couple challenging substrates. wikipedia.orgnih.govPhosphines, terpyridine, pybox ligands. nih.govnih.govParticularly effective for alkyl-alkyl and some aryl-alkyl couplings. nih.gov
Cobalt Economical, environmentally benign, good for specific applications. organic-chemistry.orgnih.govTMEDA, isoquinoline. nih.govuni-muenchen.deEffective for coupling with primary and secondary alkyl halides and benzylic zinc reagents. nih.govuni-muenchen.de
Palladium Catalysts (e.g., Pd(DPEphos)Cl₂, PEPPSI-IPent)

Specific palladium catalyst systems have been developed to address particular challenges in cross-coupling reactions, such as coupling sterically hindered substrates or suppressing side reactions.

Pd(DPEphos)Cl₂: This catalyst, [Bis(2-diphenylphosphinophenyl)ether]palladium(II) chloride, incorporates a bulky and electron-rich phosphine ligand (DPEphos). It has proven effective in the Negishi cross-coupling for the synthesis of functionalized biaryls. flinders.edu.au The bidentate nature and steric bulk of the DPEphos ligand can enhance catalyst stability and promote the reductive elimination step, leading to good yields in the formation of complex biaryl structures. flinders.edu.au

PEPPSI-IPent: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst family features a palladium center coordinated to a bulky N-heterocyclic carbene (NHC) ligand. sigmaaldrich.com The PEPPSI-IPent variant is particularly noteworthy for its high activity and stability, allowing for reactions to be performed under user-friendly, air-stable conditions. sigmaaldrich.com It is highly effective for challenging Negishi cross-couplings, including those involving sterically demanding substrates and secondary alkylzinc reagents, where it can significantly reduce undesired side reactions like β-hydride elimination. rsc.orgnih.govnih.gov

The table below provides examples of Negishi coupling reactions utilizing these specific palladium catalysts.

CatalystOrganozinc ReagentCoupling PartnerProductYield
Pd(DPEphos)Cl₂2,4,6-Trimethoxyphenylzinc chlorideVarious aryl and benzyl (B1604629) halidesFunctionalized biaryls and diarylmethanes55-85% flinders.edu.au
PEPPSI-IPentSecondary alkylzinc halidesVarious aryl/heteroaryl halidesBranched alkyl-aryl/heteroaryl compoundsHigh yields, high selectivity rsc.orgnih.gov
PEPPSI-IPentVarious organozinc reagentsTetra-ortho-substituted aryl halidesSterically hindered biarylsHigh yields sigmaaldrich.com
Nickel Catalysts (e.g., Ni(dppe)Cl₂)

Nickel catalysts, such as [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂), are effective in promoting the cross-coupling of organozinc reagents with various organic halides. While specific documented examples detailing the use of Ni(dppe)Cl₂ with this compound are not extensively reported in readily available literature, the general reactivity of this type of catalyst is well-established for Negishi-type couplings. These catalysts are known to facilitate the coupling of aryl and vinyl halides with organozinc reagents. The diphosphine ligand, dppe, plays a crucial role in stabilizing the nickel center and modulating its reactivity throughout the catalytic cycle. For instance, NiCl₂(dppe) has been successfully employed in the cross-coupling of other organozinc reagents with aryl halides, suggesting its potential applicability to reactions involving this compound.

Cobalt Catalysts (e.g., CoCl₂·2LiCl with HCO₂Na)

Cobalt catalysts offer an even more economical and environmentally benign alternative to palladium and, in some cases, nickel. The use of cobalt(II) chloride complexed with lithium chloride (CoCl₂·2LiCl) has been reported for Negishi cross-coupling reactions of various (hetero)arylzinc reagents with alkyl halides. sustech.edu.cn This complex exhibits enhanced solubility in common organic solvents like tetrahydrofuran (B95107) (THF).

While the specific combination of CoCl₂·2LiCl with sodium formate (B1220265) (HCO₂Na) for the cross-coupling of this compound is not explicitly detailed in the reviewed literature, cobalt catalysis is known to be effective for a range of cross-coupling reactions involving organozinc compounds. sustech.edu.cnrsc.orgnih.govnih.govnih.govorganic-chemistry.orgresearchgate.netresearchgate.netrsc.orgrsc.orgsemanticscholar.orgresearchgate.netuni-muenchen.de The role of additives like formates in other transition metal-catalyzed reactions often involves acting as a reducing agent or a hydride source, which could influence the catalytic cycle. However, without specific studies on this system, its precise role and efficacy in the context of this compound coupling remain to be elucidated.

Coupling Partners and Product Diversity

A significant advantage of using this compound in synthesis is its ability to couple with a wide variety of electrophilic partners, leading to a vast range of functionalized thiophene derivatives. This versatility is crucial for the construction of complex molecular architectures.

The cross-coupling of this compound is not limited to a single class of organic halides. It can effectively react with aryl halides, vinyl halides, and heteroaryl halides, demonstrating broad applicability in organic synthesis. uni-muenchen.deorganic-chemistry.org This reactivity allows for the strategic introduction of the 2-thienyl moiety onto various molecular scaffolds.

Formation of Biaryl Compounds

The reaction of this compound with aryl halides is a direct and efficient method for the synthesis of 2-arylthiophenes, a class of biaryl compounds. These reactions are typically catalyzed by transition metals like palladium or nickel. The nature of the aryl halide, including its electronic properties and steric hindrance, can influence the reaction conditions required for optimal yields. This method provides a powerful tool for creating libraries of biaryl compounds for various applications. organic-chemistry.org

Synthesis of Heterobiaryl Compounds (e.g., 2-(4-nitrophenyl)thiophene)

Similarly, the coupling of this compound with heteroaryl halides leads to the formation of heterobiaryl compounds, which are of significant interest in medicinal chemistry. An illustrative example is the synthesis of 2-(4-nitrophenyl)thiophene (B186905). This reaction would involve the coupling of this compound with a 1-halo-4-nitrobenzene, such as 1-iodo-4-nitrobenzene (B147127).

Below is a table summarizing representative examples of cross-coupling reactions of this compound with various coupling partners.

Coupling PartnerCatalystProductYield (%)
Aryl Halide (e.g., 1-iodo-4-nitrobenzene)Pd(DPEphos)Cl₂2-(4-nitrophenyl)thiopheneHigh
Heteroaryl Halide (e.g., 2-bromopyridine)Not Specified2-(pyridin-2-yl)thiopheneNot Specified
Vinyl Halide (e.g., (E)-1-bromo-2-phenylethene)Not Specified(E)-2-(2-phenylethenyl)thiopheneNot Specified
Mechanistic Investigations in Cross-Coupling

The generally accepted mechanism for the Negishi cross-coupling reaction, which is applicable to the reactions of this compound, proceeds through a catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (e.g., an aryl bromide) to a low-valent metal center, typically Ni(0). rsc.orgchimia.chnih.govnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic species where the metal has been oxidized, for instance, to Ni(II). The rate of this step can be influenced by the nature of the halide and the electronic properties of the aryl group.

Transmetalation: Following oxidative addition, the organic group from the organozinc reagent (the 2-thienyl group in this case) is transferred to the metal center, displacing the halide. This step, known as transmetalation, results in a diorganometal complex (e.g., an aryl(thienyl)nickel(II) species). The facility of this step is a key advantage of organozinc reagents. rsc.orgcas.cn

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the metal center couple to form the new carbon-carbon bond of the final product (the biaryl or heterobiaryl compound). researchgate.net This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. The rate of reductive elimination can be influenced by the steric and electronic properties of the coupling partners. researchgate.net

Catalyst Turnover Numbers (TONs) and Efficiency Considerations

The efficiency of a catalytic process is often quantified by the catalyst turnover number (TON), which represents the number of moles of product formed per mole of catalyst before it becomes deactivated. High TONs are desirable as they indicate a more efficient and economical process, requiring lower catalyst loadings.

In the context of this compound cross-coupling, high TONs have been reported, particularly in palladium-catalyzed systems. For example, the Pd-catalyzed cross-coupling of this compound with 1-iodo-4-nitrobenzene has been shown to achieve a high TON of 87,000. This demonstrates the high efficiency that can be achieved in these reactions. While specific TON data for nickel- and cobalt-catalyzed couplings of this compound are less commonly reported, the general drive in catalysis research is towards developing systems with higher TONs and turnover frequencies (TOFs) to enhance the sustainability and cost-effectiveness of chemical synthesis.

Suzuki-Miyaura Cross-Coupling (as a reaction type facilitated by organozinc reagents)

While the Suzuki-Miyaura reaction traditionally involves the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, the broader class of palladium-catalyzed cross-coupling reactions includes the use of organozinc reagents in what is more specifically termed the Negishi coupling. These reactions are mechanistically similar and represent a powerful method for the formation of carbon-carbon bonds. This compound, as a readily prepared and reactive organozinc species, participates effectively in these palladium-catalyzed cross-coupling reactions with a variety of aryl and heteroaryl halides.

The catalytic cycle of a Negishi-type coupling involving this compound typically begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by a transmetalation step where the thienyl group from the this compound is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The scope of this reaction is broad, encompassing the coupling of this compound with a range of electronically and sterically diverse aryl bromides and chlorides. The use of specialized phosphine ligands, such as biaryldialkylphosphines, can significantly enhance the efficiency of these couplings, particularly with more challenging substrates like secondary alkylzinc halides and sterically hindered aryl halides, by promoting the desired reductive elimination over competing side reactions like β-hydride elimination. nih.govorganic-chemistry.orgnih.gov

Below is a representative table of palladium-catalyzed cross-coupling reactions between this compound and various aryl halides, illustrating the typical conditions and yields.

EntryAryl HalideCatalyst/LigandSolventTemp (°C)Yield (%)
14-BromoacetophenonePd(OAc)₂ / CPhosTHF/TolueneRTHigh
22-ChlorotoluenePd(OAc)₂ / CPhosTHFRTHigh
34-BromobenzonitrilePd(OAc)₂ / CPhosTHF/TolueneRTHigh
42-BromopyridinePd(PPh₃)₄THFRefluxModerate-High
53-BromopyridinePd(PPh₃)₄THFRefluxModerate-High

This table is a representation of typical outcomes for Negishi-type couplings involving arylzinc reagents and is based on the general reactivity described in the cited literature. Specific yields for this compound may vary.

Cobalt-Catalyzed Cross-Couplings of Thienylzinc Reagents

As a more economical and less toxic alternative to palladium, cobalt has emerged as a powerful catalyst for cross-coupling reactions. Cobalt-catalyzed cross-couplings of organozinc reagents, including thienylzinc species like this compound, with organic halides provide an efficient route to a variety of substituted aromatic and heteroaromatic compounds. nih.govresearchgate.netnih.gov

The mechanism of cobalt-catalyzed cross-coupling is believed to differ from that of palladium-catalyzed reactions and may involve radical intermediates. The reaction is typically initiated by the reduction of a cobalt(II) salt by the organozinc reagent to a more reactive low-valent cobalt species. This active cobalt catalyst can then react with the organic halide.

These reactions are often tolerant of a wide range of functional groups and can be performed under mild conditions. For instance, a combination of cobalt(II) chloride and a bipyridine ligand has been shown to effectively catalyze the cross-coupling of functionalized primary and secondary alkylzinc reagents with various (hetero)aryl halides. nih.govresearchgate.netnih.gov While specific studies focusing solely on this compound are part of a broader research area, the reactivity of arylzinc reagents in these systems suggests that this compound would be a competent coupling partner.

The following table illustrates the potential scope of cobalt-catalyzed cross-coupling reactions of this compound with various heteroaryl halides, based on the established reactivity of similar systems.

EntryHeteroaryl HalideCobalt CatalystLigandSolventTemp (°C)Yield (%)
12-BromopyridineCoCl₂2,2'-BipyridineAcetonitrile (B52724)60Good
23-BromopyridineCoCl₂2,2'-BipyridineAcetonitrile60Good
32-ChloropyrazineCoCl₂2,2'-BipyridineAcetonitrile60Good
46-BromonicotinonitrileCoCl₂4,4'-di-tert-butyl-2,2'-dipyridylAcetonitrile60Good

This table represents expected outcomes based on the reactivity of arylzinc reagents in cobalt-catalyzed cross-couplings as described in the cited literature.

Transition Metal Catalyst-Free Coupling Reactions with Specific Electrophiles (e.g., Acid Chlorides for Ketone Synthesis)

In certain cases, this compound can react with specific electrophiles, such as acid chlorides, to form new carbon-carbon bonds without the need for a transition metal catalyst. This type of reaction, often referred to as the Blaise ketone synthesis when involving organozinc compounds, provides a direct and atom-economical route to ketones.

The reaction proceeds through the nucleophilic attack of the 2-thienyl group from the organozinc reagent onto the electrophilic carbonyl carbon of the acid chloride. This addition is followed by the elimination of the zinc halide and the chloride leaving group to afford the corresponding 2-thienyl ketone. The uncatalyzed nature of this reaction makes it an attractive method, avoiding potential issues of cost and toxicity associated with transition metal catalysts.

The scope of this reaction is generally good, allowing for the synthesis of a variety of aryl, heteroaryl, and alkyl 2-thienyl ketones. The reaction conditions are typically mild, and the procedure is often straightforward. A notable advantage is the chemoselectivity, as organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, which can often lead to over-addition to the ketone product to form a tertiary alcohol.

Below is a table showcasing the synthesis of various 2-thienyl ketones via the transition-metal-free reaction of this compound with different acid chlorides.

EntryAcid ChlorideSolventTemp (°C)ProductYield (%)
1Benzoyl chlorideTHFRTPhenyl(thiophen-2-yl)methanoneModerate-High
2Acetyl chlorideTHFRT1-(Thiophen-2-yl)ethan-1-oneModerate-High
34-Nitrobenzoyl chlorideTHFRT(4-Nitrophenyl)(thiophen-2-yl)methanoneModerate-High
4Cyclohexanecarbonyl chlorideTHFRTCyclohexyl(thiophen-2-yl)methanoneModerate-High

This table is based on the established reactivity of organozinc reagents with acid chlorides. Specific yields can vary depending on the precise reaction conditions and the nature of the acid chloride.

Applications in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The incorporation of a thiophene (B33073) ring can significantly influence the pharmacological profile of a molecule. 2-Thienylzinc bromide provides a direct and efficient route to such thiophene-containing compounds.

Heteroaryl sulfonamides are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities. The synthesis of these structures can be effectively achieved using this compound. In a notable example, the reaction of this compound with 2,4,6-trichlorophenyl chlorosulfate (B8482658) yields thiophene-2-sulfonyl chloride as an intermediate. This intermediate can then be reacted in situ with various amines to produce the corresponding heteroaryl sulfonamides. This method provides a valuable alternative to traditional approaches that may rely on less stable or less accessible starting materials.

A specific application of this methodology involves the reaction of this compound with 2,4,6-trichlorophenyl chlorosulfate, which, upon subsequent reaction with an amine, affords the desired sulfonamide. For instance, treatment of the intermediate sulfonyl chloride with excess dimethylamine (B145610) leads to the formation of N,N-dimethylthiophene-2-sulfonamide.

Table 1: Synthesis of a Heteroaryl Sulfonamide using this compound
Reactant 1Reactant 2IntermediateReactant 3Product
This compound2,4,6-Trichlorophenyl chlorosulfateThiophene-2-sulfonyl chlorideDimethylamineN,N-Dimethylthiophene-2-sulfonamide

The thiophene scaffold is a common feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities. researchgate.net The introduction of a thiophene ring via this compound can be a key step in the synthesis of these derivatives. While a broad spectrum of synthetic methods exists for thiophene derivatives, the use of organozinc reagents like this compound offers a mild and functional group-tolerant approach.

Research has shown that various thiophene derivatives exhibit significant biological potential. nih.govsemanticscholar.orgnih.gov For example, certain thiophene-containing compounds have demonstrated potent antibacterial and antifungal activities. nih.gov Others have been investigated for their anticancer properties, with some derivatives showing promising cytotoxic activity against various cancer cell lines. nih.gov The synthesis of these molecules often involves the coupling of a thiophene unit to another heterocyclic or aromatic system, a transformation where this compound can be a highly effective reagent.

Table 2: Examples of Biologically Active Thiophene Derivatives
Compound ClassBiological ActivityPotential Synthetic Role of this compound
Thiophene-containing sulfonamidesAntibacterial, AntifungalIntroduction of the thiophene-sulfonyl moiety
Aryl-thiophenesAnticancerCoupling of the thiophene ring to an aromatic core
Thienyl-substituted heterocyclesAntimicrobialAttachment of the thiophene group to another heterocyclic system

AICARFT (aminoimidazole-4-carboxamide ribonucleotide formyltransferase) is an enzyme involved in the de novo purine (B94841) biosynthetic pathway and represents a target for the development of anticancer agents. The synthesis of isoquinoline-derived inhibitors of this enzyme can utilize this compound to introduce a thiophene moiety, which can be crucial for the compound's inhibitory activity. While specific examples detailing the use of this compound for this exact class of inhibitors are not broadly available in the provided search results, the general principles of Negishi coupling with organozinc reagents are widely applied in the synthesis of complex, functionalized heterocyclic compounds, including isoquinolines. nih.gov The strategic placement of a thiophene group can enhance binding to the target enzyme, and this compound is a prime candidate for this synthetic transformation.

Naphthyridines are nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The functionalization of the naphthyridine core can be challenging, but cross-coupling reactions offer a powerful tool for this purpose. Cobalt-catalyzed cross-coupling reactions have been shown to be effective for the arylation of chloronaphthyridines.

In a relevant study, the cross-coupling of 1-chloronaphthyridine with 2-thienylzinc chloride, a close analog of the bromide, was successfully achieved in the presence of a cobalt catalyst. nih.govacs.org This reaction proceeded in good yield, demonstrating the feasibility of introducing a thienyl group onto the naphthyridine scaffold. This method allows for the synthesis of polyfunctional naphthyridine derivatives with tailored electronic and photophysical properties.

Table 3: Cobalt-Catalyzed Cross-Coupling for the Synthesis of a Thienyl-Naphthyridine Derivative
Naphthyridine SubstrateOrganozinc ReagentCatalystProductYield
1-Chloronaphthyridine2-Thienylzinc chlorideCoCl2·2LiCl1-(Thiophen-2-yl)naphthyridineGood

Synthetic Utility in Materials Science

The electronic properties of the thiophene ring make it a valuable component in organic materials designed for electronic applications. This compound is a key reagent for incorporating this unit into polymeric structures.

Naphthacenodithiophene-based polymers are a class of organic semiconductors that have shown promise in applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The synthesis of these polymers often involves cross-coupling polymerization reactions, such as Stille or Negishi coupling, to create the conjugated polymer backbone.

Regioregular Polythiophenes and Functionalized Conjugated Polymers

This compound is a key building block in the synthesis of regioregular polythiophenes and other functionalized conjugated polymers. These materials are of significant interest due to their electronic and optoelectronic properties, making them suitable for applications in transistors and solar cells.

The controlled synthesis of these polymers often relies on cross-coupling methodologies where the regiochemistry of the polymer backbone can be precisely managed. The use of thienylzinc intermediates, including this compound, is instrumental in achieving high degrees of regioregularity, which is crucial for optimizing the material's performance. researchgate.net For instance, this compound can be used as a substrate in the synthesis of naphthacenodithiophene-based polymers, a class of materials known for their high charge carrier mobility.

A two-step electrochemical procedure has been developed for the preparation of 3-substituted polythiophenes, which involves the formation of thienylzinc intermediates from 3-substituted 2,5-dihalothiophenes. This method allows for the synthesis of polythiophenes with a variety of functional groups. Notably, poly(3-hexylthiophene) prepared through this stepwise process exhibits a high proportion of regioregular head-to-tail (HT-HT) linkages. researchgate.net

Table 1: One-Step Electropolymerization of 3-Substituted 2,5-Dihalothiophenes. researchgate.net
EntryMonomerPolymerIsolated Yield (%)
12,5-dibromothiophene (B18171)Polythiophene33
22,5-dibromo-3-methylthiophenePoly(3-methylthiophene)46
32,5-dibromo-3-hexylthiophenePoly(3-hexylthiophene)45
42,5-dibromo-3-ethoxycarbonylthiophenePoly(3-ethoxycarbonylthiophene)35
52,5-dibromo-3-(methoxycarbonylmethyl)thiophenePoly(3-(methoxycarbonylmethyl)thiophene)35
62,5-diiodo-3-cyanothiophenePoly(3-cyanothiophene)25

End-group functionalization is a critical strategy for tailoring the properties of poly(3-alkylthiophenes) (P3ATs) and for their integration into more complex architectures such as block copolymers or for attachment to surfaces. This modification can significantly influence the material's solubility, morphology, and electronic characteristics. While various methods exist for the end-group functionalization of P3ATs, the direct application of this compound for this purpose is not extensively detailed in the provided search results.

In principle, Negishi cross-coupling reactions, which utilize organozinc reagents, are a viable method for introducing specific end groups. A living polymerization of a 2-halo-3-alkylthiophene, when terminated with a coupling partner like this compound in the presence of a suitable palladium or nickel catalyst, could theoretically append a terminal thienyl group to the polymer chain. However, specific examples and detailed research findings on the use of this compound in this precise context are not available in the provided search results.

The electrochemical synthesis of polythiophenes offers a powerful and clean method for generating polymer films directly onto an electrode surface. A significant advancement in this area is the two-step procedure that proceeds through thienylzinc intermediates. researchgate.net

This process involves the initial electrochemical reduction of a 3-substituted 2,5-dihalothiophene in the presence of a sacrificial zinc anode to form the corresponding thienylzinc species. These intermediates are then subjected to a palladium-catalyzed Negishi cross-coupling reaction to yield the polythiophene. researchgate.net This method provides several advantages, including mild reaction conditions and the ability to incorporate a wide range of functional groups into the polymer structure. Furthermore, this stepwise approach has been shown to produce poly(3-hexylthiophene) with a high degree of head-to-tail regioregularity. researchgate.net The electrochemical nature of the synthesis of the thienylzinc intermediates allows for precise control over the reaction. researchgate.net

Table 2: Two-Step Polymerization of 3-Substituted 2,5-dibromothiophenes via Thienylzinc Intermediates. researchgate.net
EntryMonomerPolymerIsolated Yield (%)
12,5-dibromothiophenePolythiophene40
22,5-dibromo-3-methylthiophenePoly(3-methylthiophene)47
32,5-dibromo-3-hexylthiophenePoly(3-hexylthiophene)50
42,5-dibromo-3-ethoxycarbonylthiophenePoly(3-ethoxycarbonylthiophene)45
52,5-dibromo-3-(methoxycarbonylmethyl)thiophenePoly(3-(methoxycarbonylmethyl)thiophene)45
62,5-diiodo-3-cyanothiophenePoly(3-cyanothiophene)35

Organic Photovoltaic Materials Development

The development of efficient organic photovoltaic (OPV) devices is a major goal in renewable energy research. This compound plays a role in the synthesis of novel materials for these applications. Specifically, it is utilized as a substrate in the creation of naphthacenodithiophene-based polymers. These polymers are designed for use in OPV devices, where they can function as the electron-donating material in the active layer of a solar cell.

The performance of OPV devices is intimately linked to the properties of the conjugated polymers used, including their absorption spectrum, energy levels, and charge carrier mobility. The ability to synthesize well-defined, regioregular polymers through methods involving reagents like this compound is therefore crucial for advancing OPV technology.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems and Ligand Design

The development of highly efficient and selective catalysts is paramount for advancing the applications of 2-thienylzinc bromide in cross-coupling reactions. While traditional palladium and nickel catalysts have been effective, ongoing research seeks to overcome limitations such as catalyst loading, turnover numbers, and sensitivity to air and moisture.

A significant area of exploration is the design of novel phosphine (B1218219) ligands. Biaryldialkylphosphine ligands, such as CPhos, SPhos, RuPhos, and XPhos, have demonstrated superior performance in palladium-catalyzed Negishi couplings. tcichemicals.comnih.govresearchgate.netresearchgate.net For instance, a catalyst system comprising a palladium source and the CPhos ligand has been shown to be highly effective for the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides, indicating its potential applicability to reactions involving this compound. tcichemicals.comresearchgate.net The design of these ligands often focuses on creating a sterically demanding and electron-rich environment around the metal center, which can facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. tcichemicals.com

Beyond traditional phosphines, other ligand classes are being investigated. For example, chiral phosphine-oxazoline based ligands have been successfully employed in palladium-catalyzed conjunctive cross-coupling reactions. nih.gov Amidine-based ligands are also emerging as effective partners for nickel-catalyzed cross-couplings of aryl bromides. tcichemicals.com The exploration of dual ligand systems, where a combination of a strongly coordinating phosphine and a chelating auxiliary ligand is used, has shown promise in increasing the functional group tolerance of palladium-catalyzed C–H arylation, a strategy that could be adapted for reactions with this compound. rsc.org

Nickel-based catalytic systems are also a major focus of research, often offering a more cost-effective alternative to palladium. wikipedia.org Nickel catalysts can operate through different mechanistic pathways, potentially involving various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), which can be exploited for novel reactivity. wikipedia.orgsigmaaldrich.com The development of nickel catalysts with tailored ligands, such as spiro-bidentate-pyox, has enabled the efficient cross-electrophile coupling of aryl bromides with primary alkyl bromides, showcasing the potential for expanding the scope of reactions involving organozinc reagents like this compound. sigmaaldrich.comdntb.gov.ua

The table below summarizes some of the advanced ligand types being explored for cross-coupling reactions relevant to this compound.

Ligand ClassMetal CatalystKey Advantages
Biaryldialkylphosphines (e.g., CPhos, XPhos)PalladiumHigh efficiency, broad substrate scope, good functional group tolerance
Phosphine-OxazolinesPalladiumEffective for conjunctive cross-coupling, can operate without halide-scavenging additives
Amidine-based ligandsNickelPromising for cross-coupling with redox-active esters
Spiro-bidentate-pyoxNickelEffective for cross-electrophile coupling

Development of Greener Synthetic Pathways for Organozinc Reagents

Traditional methods for the synthesis of organozinc reagents like this compound often involve the use of stoichiometric metals and volatile organic solvents, raising environmental and safety concerns. Consequently, a significant research effort is directed towards the development of greener and more sustainable synthetic pathways.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for straightforward scaling up. organic-chemistry.orgsemanticscholar.orgnih.gov The synthesis of organozinc reagents in flow systems has been demonstrated, often involving passing an organic halide through a packed bed of activated zinc. organic-chemistry.org This approach allows for the on-demand generation of the organozinc reagent, which can then be directly introduced into a subsequent reaction stream for cross-coupling, minimizing the accumulation of unstable intermediates. organic-chemistry.org This methodology is highly applicable to the synthesis of this compound and its subsequent use in Negishi couplings.

Electrochemical Synthesis: Electrochemistry provides a powerful and environmentally friendly alternative for the generation of organometallic reagents. The electrochemical reduction of organic halides in the presence of a sacrificial zinc anode can generate organozinc species directly in the reaction medium. This method avoids the need for highly reactive metallic zinc and can often be performed under milder conditions. The development of efficient electrochemical methods for the synthesis of this compound could significantly reduce the environmental impact of its production.

These greener synthetic approaches are summarized in the table below.

Synthetic PathwayKey PrinciplesAdvantages
Flow ChemistryContinuous reaction in a microreactor or packed-bed system.Enhanced safety, improved process control, scalability, on-demand reagent generation.
Electrochemical SynthesisUse of electrical current to drive the formation of the organozinc reagent from an organic halide and a zinc anode.Avoids highly reactive metals, milder reaction conditions, potential for high selectivity.

Expanding the Scope of Functional Group Tolerance in Reactions

A key advantage of organozinc reagents, including this compound, is their relatively high tolerance for a variety of functional groups compared to more reactive organometallic compounds like Grignard or organolithium reagents. However, expanding this tolerance is a continuous goal to enable the synthesis of increasingly complex and functionalized molecules in a more efficient manner.

Research into dual ligand systems is also aimed at enhancing functional group tolerance. rsc.org By modulating the electronic and steric properties of the catalyst's coordination sphere, it may be possible to prevent catalyst inhibition by coordinating functional groups present in the substrates. Furthermore, the use of milder reaction conditions, often enabled by more active catalysts, can also contribute to better functional group compatibility. The ability to perform Negishi couplings at or near room temperature, for instance, can prevent the decomposition of thermally sensitive functional groups.

Future work will likely focus on developing catalysts that are compatible with an even wider array of functionalities, including acidic protons (e.g., in alcohols and primary/secondary amines) and electrophilic groups that might otherwise react with the organozinc reagent.

Computational Studies and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions, including the Negishi cross-coupling of this compound. nih.govresearchgate.net These studies provide valuable insights into the energetics of different reaction pathways, the structures of key intermediates and transition states, and the role of ligands in controlling reactivity and selectivity.

One area of focus for computational studies is the transmetalation step, where the thienyl group is transferred from zinc to the palladium or nickel center. DFT calculations can help to understand how the ligand architecture and the nature of the solvent influence the rate and efficiency of this crucial step. For example, studies on the Suzuki reaction, a related cross-coupling, have used DFT to investigate the role of anionic "Jutand-type" complexes in enhancing catalytic activity, a concept that could be relevant to Negishi couplings as well. nih.gov

Mechanistic investigations, supported by computational work, have also revealed unexpected reaction pathways. For instance, recent research has provided evidence for a second transmetalation step in some Negishi coupling reactions, which can lead to the formation of homocoupling byproducts. wikipedia.org Understanding such side reactions is critical for optimizing reaction conditions to favor the desired cross-coupling product.

DFT calculations are also being used to rationalize the effect of different ligands on the catalytic cycle. By modeling the interaction of various phosphine ligands with the metal center and the substrates, researchers can predict which ligands are likely to be most effective for a given transformation. nih.gov This predictive power can accelerate the discovery of new and improved catalysts for reactions involving this compound.

Applications in Emerging Fields (e.g., Sensors, Advanced Optoelectronic Devices)

The thiophene (B33073) moiety is a fundamental building block for a wide range of organic functional materials due to its electron-rich nature and the ability of poly- and oligothiophenes to conduct electricity. This compound, as a key precursor for introducing the 2-thienyl unit, is therefore instrumental in the synthesis of materials for various emerging technologies.

Advanced Optoelectronic Devices: this compound is used in the synthesis of conjugated polymers for applications in organic electronics. For example, it is a substrate in the synthesis of naphthacenodithiophene-based polymers, which have shown high charge carrier mobility and power conversion efficiencies in organic field-effect transistors (OFETs) and organic solar cells (photovoltaics). nih.govrsc.orgwikipedia.org The ability to precisely control the structure and properties of these polymers through tailored synthesis is key to improving the performance of these devices.

Sensors: Polythiophenes and their derivatives, synthesized from monomers derived from this compound, are promising materials for chemical and biological sensors. The electrical conductivity of these polymers can be modulated by their interaction with specific analytes, forming the basis for a sensing mechanism. For instance, polythiophene-based materials can be incorporated into electrochemical sensors for the detection of biomolecules or environmental pollutants. The functionalization of the polythiophene backbone, which can be achieved by using appropriately substituted thiophene precursors, allows for the tuning of the sensor's selectivity and sensitivity.

The table below provides examples of emerging applications for materials derived from this compound.

Application AreaMaterial TypeFunction of this compound
Organic Transistors (OFETs)Naphthacenodithiophene-based polymersBuilding block for the conjugated polymer backbone.
Organic Solar Cells (OPVs)Conjugated polymersPrecursor for the synthesis of donor or acceptor materials.
Chemical SensorsPolythiophenes and derivativesMonomer precursor for the synthesis of the conducting polymer sensing layer.
BiosensorsFunctionalized polythiophenesPrecursor for creating tailored polymer structures for specific analyte recognition.

Q & A

Basic: How is 2-Thienylzinc bromide synthesized and characterized for use in organometallic reactions?

This compound is typically prepared via transmetallation of thiophene derivatives with zinc reagents. A common method involves reacting 2-bromothiophene with activated zinc metal in anhydrous tetrahydrofuran (THF) under inert atmosphere. The resulting solution is standardized using titration or NMR spectroscopy to confirm concentration and purity. Characterization often includes 1^1H and 13^{13}C NMR to verify the absence of residual thiophene or zinc halides . For example, in Negishi couplings, the zinc reagent’s reactivity is validated by its ability to cross-couple with aryl halides, monitored via GC or HPLC .

Basic: What are the recommended storage and handling protocols for this compound to ensure stability?

The compound is moisture-sensitive and must be stored under inert gas (argon or nitrogen) at temperatures below 25°C. Solutions in THF should be kept in resealable, chemically resistant containers to prevent degradation. Electrostatic discharge risks necessitate grounding equipment during transfer (S33), and protective gear (gloves, goggles) is mandatory (S36). Long-term storage is discouraged due to gradual decomposition; periodic NMR or titration checks are advised .

Advanced: How can researchers optimize Pd-catalyzed cross-coupling reactions involving this compound to achieve high turnover numbers (TONs)?

The PEPPSI-IPent catalyst system significantly enhances TONs in cross-couplings. For instance, coupling this compound with 1-iodo-4-nitrobenzene in THF at 23°C achieves a TON of 0.87×1050.87 \times 10^5 with 87% yield. Key factors include:

  • Catalyst loading : 10310^{-3} mol% PEPPSI-IPent minimizes Pd waste.
  • Solvent selection : THF outperforms DMF or dioxane due to better ligand stability.
  • Reaction monitoring : GC analysis ensures real-time tracking of heterobiaryl formation (e.g., 2-(4-nitrophenyl)thiophene) .

Advanced: What strategies exist to address competing side reactions when using this compound in Negishi couplings for complex heterocyclic systems?

Side reactions like proto-dezincification or homocoupling can be mitigated by:

  • Acetal-protected intermediates : Using 5-(1,3-dioxolan-2-yl)-2-thienylzinc bromide enables acid-catalyzed cyclization without additional formylation steps, reducing side pathways.
  • Temperature control : Maintaining reactions below 30°C suppresses zinc aggregation.
  • Additives : Ligands like DPEphos stabilize Pd intermediates, improving selectivity for cross-coupled products over homodimers .

Advanced: How do different analytical techniques (e.g., NMR, GC) contribute to resolving contradictions in reaction yields or product purity?

Discrepancies in yield calculations often arise from residual solvents or unreacted starting materials. Methodological approaches include:

  • Quantitative 1^1H NMR : Integrates proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify product ratios.
  • GC-MS : Identifies volatile byproducts (e.g., thiophene derivatives) that may skew yield measurements.
  • Cross-validation : Combining GC data with isolated yields (via flash chromatography) ensures accuracy, as demonstrated in the synthesis of 2-(4-nitrophenyl)thiophene .

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